molecular formula C12H15N3 B13566883 1-(3-Phenylpropyl)-1h-imidazol-2-amine

1-(3-Phenylpropyl)-1h-imidazol-2-amine

Cat. No.: B13566883
M. Wt: 201.27 g/mol
InChI Key: SZKTVASKJPBVPW-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1h-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of a phenylpropyl group attached to the imidazole ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-1h-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-phenylpropylamine with imidazole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents, leading to the formation of substituted imidazole derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Phenylpropyl)-1h-imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It may also be used in the development of new biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-1h-imidazol-2-amine can be compared with other similar compounds, such as:

    3-Phenylpropanol: This compound has a similar phenylpropyl group but lacks the imidazole ring. It is used in the synthesis of fragrances and pharmaceuticals.

    Phenylpropanolamine: This compound is structurally related but has different pharmacological properties. It is used as a decongestant and appetite suppressant.

    Alverine: Another related compound, alverine, is used as a smooth muscle relaxant in the treatment of gastrointestinal conditions.

The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(3-phenylpropyl)imidazol-2-amine

InChI

InChI=1S/C12H15N3/c13-12-14-8-10-15(12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14)

InChI Key

SZKTVASKJPBVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=CN=C2N

Origin of Product

United States

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